molecular formula C21H19NO6 B2371903 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850230-41-0

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2371903
CAS No.: 850230-41-0
M. Wt: 381.384
InChI Key: YBBDBIRCZHWDMV-UHFFFAOYSA-N
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Description

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions and can lead to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins, potentially disrupting multiple cellular processes . By inhibiting TrxR, it can increase oxidative stress within the cell .

Pharmacokinetics

Its structural similarity to other compounds with known anti-mitotic activity suggests it may have similar adme properties .

Result of Action

The compound’s actions lead to a variety of molecular and cellular effects. It has shown good cytotoxicity on cancerous cell lines . It can induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit polymerization of tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of 2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with a suitable amine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are selected to optimize yield and purity, and the process is monitored to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Medicine: : Potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

  • Chemistry: : Utilized in the synthesis of novel organic compounds and as a building block for more complex molecules.

  • Biology: : Studied for its effects on biological systems, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structure and biological activity. Similar compounds include:

  • Chalcones: : Known for their anti-inflammatory and anti-cancer properties.

  • Trimethoxyphenyl derivatives: : Exhibiting diverse bioactivity effects, including anti-cancer and anti-inflammatory activities.

  • Chromeno[2,3-c]pyrrole derivatives: : Used in various medicinal chemistry applications.

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-22-17(11-9-14(25-2)19(27-4)15(10-11)26-3)16-18(23)12-7-5-6-8-13(12)28-20(16)21(22)24/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBDBIRCZHWDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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